![molecular formula C11H14BrNO2 B8391536 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tetrahydropyran-2-yl group attached via an oxymethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine typically involves the bromination of 2-[(tetrahydropyran-2-yl)oxymethyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the biological activity of the final compound synthesized from it .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another bromopyridine derivative used in organic synthesis.
2-Bromo-6-(tetrahydropyran-3-yl)pyridine: Similar in structure but with a different substitution pattern.
Uniqueness
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is unique due to the presence of the tetrahydropyran-2-yl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-6-(oxan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-4-9(13-10)8-15-11-6-1-2-7-14-11/h3-5,11H,1-2,6-8H2 |
InChI Key |
YMDKQGMLXQUFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

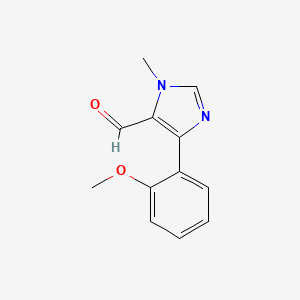

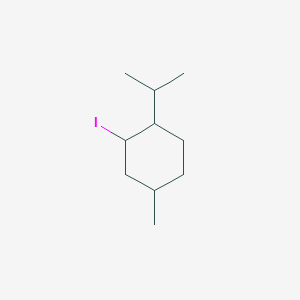
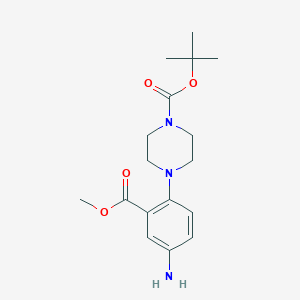

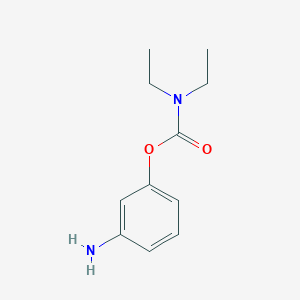

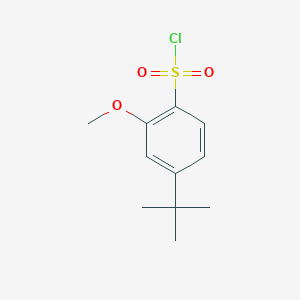
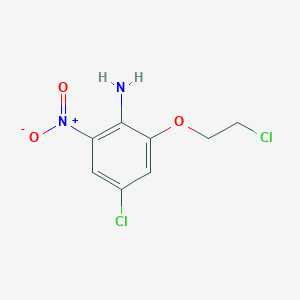
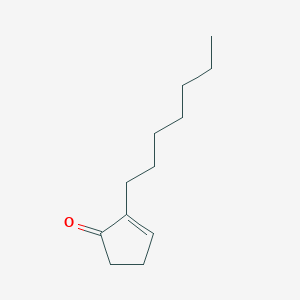

![4,4'-Dibromo-1,1'-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B8391548.png)


